4-Amino-3-fluorobenzohydrazide

Catalog No.
S13992272
CAS No.
M.F
C7H8FN3O
M. Wt
169.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-3-fluorobenzohydrazide

Product Name

4-Amino-3-fluorobenzohydrazide

IUPAC Name

4-amino-3-fluorobenzohydrazide

Molecular Formula

C7H8FN3O

Molecular Weight

169.16 g/mol

InChI

InChI=1S/C7H8FN3O/c8-5-3-4(7(12)11-10)1-2-6(5)9/h1-3H,9-10H2,(H,11,12)

InChI Key

HXFYUUMXAXRLNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)NN)F)N

4-Amino-3-fluorobenzohydrazide is a chemical compound characterized by the presence of an amino group, a fluorine atom, and a hydrazide functional group attached to a benzene ring. Its molecular formula is C7H8FN3OC_7H_8FN_3O, and it has a molecular weight of approximately 171.16 g/mol. This compound is notable for its potential applications in pharmaceuticals and organic synthesis due to the reactivity conferred by the hydrazide and amino functionalities.

, including:

  • Hydrazone Formation: It can react with aldehydes or ketones to form hydrazones, which are useful intermediates in organic synthesis.
  • Acylation: The amino group can undergo acylation reactions, allowing for the introduction of acyl groups that modify the compound's properties.
  • Coupling Reactions: This compound can be involved in coupling reactions with electrophiles, leading to the formation of more complex structures.

Research indicates that 4-Amino-3-fluorobenzohydrazide exhibits biological activity that may be relevant in medicinal chemistry. Compounds with hydrazide functionalities often show antibacterial and antifungal properties. The presence of the fluorine atom may enhance its bioactivity by influencing lipophilicity and electronic properties, potentially improving its interaction with biological targets.

Several methods have been reported for synthesizing 4-Amino-3-fluorobenzohydrazide:

  • Direct Hydrazinolysis: The compound can be synthesized through the reaction of 4-amino-3-fluorobenzoic acid with hydrazine hydrate under acidic conditions.
  • Substitution Reactions: Starting from 4-amino-3-fluorobenzenesulfonyl chloride, it can react with hydrazine to yield 4-Amino-3-fluorobenzohydrazide.
  • Reduction Methods: Reduction of corresponding nitro or azo derivatives can also lead to the formation of this hydrazide.

4-Amino-3-fluorobenzohydrazide has several applications, including:

  • Pharmaceutical Development: Its derivatives are explored for potential use as antibacterial or antifungal agents.
  • Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, particularly in the development of hydrazone derivatives.
  • Analytical Chemistry: This compound may be utilized as a reagent in analytical methods for detecting specific functional groups.

Studies on the interactions of 4-Amino-3-fluorobenzohydrazide with biological macromolecules are crucial for understanding its potential therapeutic effects. Research may focus on:

  • Enzyme Inhibition: Investigating whether this compound acts as an inhibitor for specific enzymes related to disease pathways.
  • Binding Affinity: Assessing how well it binds to target proteins or nucleic acids, which could indicate its utility as a drug candidate.

4-Amino-3-fluorobenzohydrazide shares structural similarities with several other compounds, which can provide insight into its uniqueness:

Compound NameStructure FeaturesUnique Aspects
4-Amino-3-fluorophenolContains a hydroxyl group instead of a hydrazideExhibits different reactivity due to hydroxyl group
4-AminoantipyrineContains a pyridine ringKnown for analgesic properties
4-Amino-3-fluorobenzoic acidCarboxylic acid group instead of hydrazideMore acidic properties
4-Amino-3-fluorobenzenethiolContains a thiol groupExhibits different reactivity and biological activity

The uniqueness of 4-Amino-3-fluorobenzohydrazide lies in its combination of amino and hydrazide functionalities along with fluorine substitution, which may influence its chemical behavior and biological activity compared to similar compounds.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

169.06514005 g/mol

Monoisotopic Mass

169.06514005 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

Explore Compound Types